molecular formula C7H11NO2 B13464312 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid

6-Azabicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B13464312
M. Wt: 141.17 g/mol
InChI Key: KMHLBXRCVUWTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a nitrogen atom incorporated into its structure

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

6-Azabicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This compound can mimic the structure of meta-substituted benzenes, thereby affecting biological pathways in a similar manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.1.1]heptane-3-carboxylic acid is unique due to its specific ring structure and the position of the nitrogen atom. This configuration allows it to serve as a versatile building block in organic synthesis and a valuable bioisostere in medicinal chemistry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)4-1-5-3-6(2-4)8-5/h4-6,8H,1-3H2,(H,9,10)

InChI Key

KMHLBXRCVUWTNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2CC1N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.